molecular formula C16H24N2O3S B3016423 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide CAS No. 2411264-64-5

2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide

Cat. No.: B3016423
CAS No.: 2411264-64-5
M. Wt: 324.44
InChI Key: RPLVGHPJRFZUBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include looking at reaction mechanisms, the conditions required for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological systems to produce this effect .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It can also include information on safe handling and disposal .

Properties

IUPAC Name

2-[(1-cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-7-8-15(16(9-12)22(19,20)17(2)3)21-11-14-10-18(14)13-5-4-6-13/h7-9,13-14H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVGHPJRFZUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CN2C3CCC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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